molecular formula C10H17N3O B13179052 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine

Cat. No.: B13179052
M. Wt: 195.26 g/mol
InChI Key: HISNAURVVNFZSI-UHFFFAOYSA-N
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Description

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine is a heterocyclic compound featuring a piperidine ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of organic synthesis involving amidoximes and carboxylic acid derivatives can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can produce piperidine derivatives with altered ring structures.

Scientific Research Applications

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine is unique due to the combination of the piperidine and oxadiazole rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and drug design.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

3-piperidin-2-yl-5-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C10H17N3O/c1-7(2)10-12-9(13-14-10)8-5-3-4-6-11-8/h7-8,11H,3-6H2,1-2H3

InChI Key

HISNAURVVNFZSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NO1)C2CCCCN2

Origin of Product

United States

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